![molecular formula C21H23NO4 B3940579 1-Oxo-1-phenylpropan-2-yl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3940579.png)
1-Oxo-1-phenylpropan-2-yl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate
Overview
Description
1-Oxo-1-phenylpropan-2-yl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both phenyl and dimethylphenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylpropan-2-yl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common synthetic routes may involve:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Esterification: The final step often involves esterification, where the carboxylic acid group reacts with an alcohol to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-phenylpropan-2-yl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular responses.
Affecting Signal Transduction Pathways: Influencing intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
Uniqueness
1-Oxo-1-phenylpropan-2-yl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and dimethylphenyl groups, along with the ester and amide functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-(2,6-dimethylanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-8-7-9-15(2)20(14)22-18(23)12-13-19(24)26-16(3)21(25)17-10-5-4-6-11-17/h4-11,16H,12-13H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZKRLKEIFXPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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